1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(14-2-3-16-17(12-14)23-13-22-16)20-7-1-6-19(8-9-20)15-4-10-24-11-5-15/h2-3,12,15H,1,4-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXQIDQNIMRMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a benzodioxole moiety, a thiane ring, and a diazepane framework, which may impart diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
IUPAC Name: this compound
Molecular Formula: C15H16N2O4
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It might bind to receptors influencing cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Biological Activities
Research into the biological activities of this compound indicates potential therapeutic applications:
Anticancer Activity
Preliminary studies suggest that compounds featuring benzodioxole structures often exhibit anticancer properties. For instance:
- Case Study 1: A related benzodioxole derivative demonstrated significant cytotoxicity against various cancer cell lines, indicating a possible similar effect for the target compound.
Antimicrobial Properties
Compounds with thiane and diazepane components have been associated with antimicrobial activities:
- Case Study 2: Thiane derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The presence of the diazepane ring may enhance this activity through improved membrane permeability.
Anti-inflammatory Effects
The potential for anti-inflammatory effects is also notable:
- Research Findings: Similar compounds have been documented to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug development targeting various diseases. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties.
Research has indicated that compounds with similar structures often demonstrate significant biological activities such as:
- Antimicrobial : Potential effectiveness against bacterial and fungal infections.
- Anticancer : Possible inhibition of cancer cell proliferation through mechanisms involving apoptosis.
For instance, studies on related benzodioxole derivatives have shown promising results in inhibiting tumor growth in various cancer models.
Case Study 1: Anticancer Activity
A study focused on the synthesis of benzodioxole derivatives revealed that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial activity of thian derivatives. The findings indicated that compounds with thian moieties displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggested that the presence of the benzodioxole ring enhances this activity.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the benzodioxole moiety.
- Introduction of the thian group via nucleophilic substitution.
- Cyclization to form the diazepane ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their properties, providing insights into how substituents influence biological activity and physicochemical characteristics.
Table 1: Structural and Functional Comparison of Diazepane Derivatives
Key Observations:
Substituent Effects on Receptor Binding :
- The pyridine group in 1-(pyridin-3-yl)-1,4-diazepane facilitates interactions with nicotinic acetylcholine receptors by orienting its aromatic ring toward the complementary subunit . In contrast, the benzodioxole group in the target compound may prioritize interactions with hydrophobic receptor pockets due to its lipophilic nature.
- Chlorophenyl-pyrazole substituents (as in ) confer selectivity for serotonin receptors, suggesting that aromatic substituents with halogens (e.g., Cl) fine-tune receptor subtype specificity.
Impact of Heteroatoms :
- Thian (saturated sulfur ring) in the target compound vs. thiadiazole (aromatic sulfur-nitrogen ring) in : Thian’s saturated structure may reduce steric hindrance, while thiadiazole’s aromaticity could enhance π-π stacking.
- Benzodioxole vs. thiophene (in ): Benzodioxole’s oxygen atoms improve metabolic stability compared to thiophene’s sulfur, which may increase oxidation susceptibility.
Pharmacokinetic Considerations: Fluorinated substituents (e.g., 2,5-difluorophenyl in ) often enhance bioavailability and blood-brain barrier penetration. The target compound lacks fluorine but may compensate with benzodioxole’s inherent lipophilicity. Cyanophenyl groups (as in ) improve binding affinity to dopamine receptors, suggesting that electron-withdrawing groups optimize target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
